Cas no 1805428-83-4 (2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol)

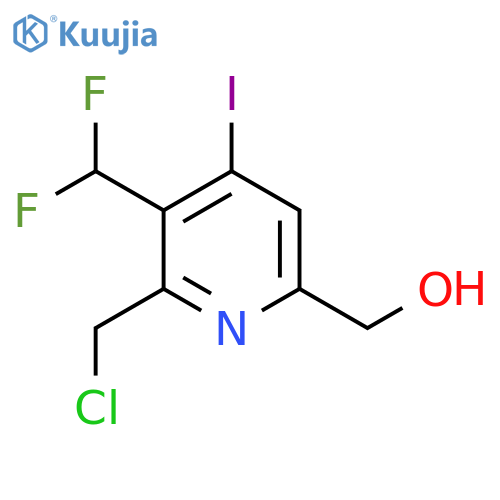

1805428-83-4 structure

商品名:2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol

CAS番号:1805428-83-4

MF:C8H7ClF2INO

メガワット:333.5015604496

CID:4895471

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol

-

- インチ: 1S/C8H7ClF2INO/c9-2-6-7(8(10)11)5(12)1-4(3-14)13-6/h1,8,14H,2-3H2

- InChIKey: BHEMFNGZVMTXHF-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(CO)N=C(CCl)C=1C(F)F

計算された属性

- せいみつぶんしりょう: 332.92290 g/mol

- どういたいしつりょう: 332.92290 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 333.50

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 33.1

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029020320-500mg |

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |

1805428-83-4 | 95% | 500mg |

$1,600.75 | 2022-04-01 | |

| Alichem | A029020320-250mg |

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |

1805428-83-4 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029020320-1g |

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |

1805428-83-4 | 95% | 1g |

$2,808.15 | 2022-04-01 |

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

1805428-83-4 (2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬